3,4-Dichloro-2-fluoroanisole
Overview
Description
3,4-Dichloro-2-fluoroanisole, also known as DCFA, is a chemical compound that belongs to the family of halogenated anisoles. It has a molecular formula of C7H5Cl2FO and a molecular weight of 195.02 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one methoxy group .
Scientific Research Applications
Molecular Structure and Conformation
A study on the molecular structures and conformational properties of fluoroanisoles, including analogues of 3,4-Dichloro-2-fluoroanisole, revealed insights into their geometric configurations. These studies, often using gas electron diffraction and quantum chemical methods, provide foundational knowledge on the physical characteristics of these compounds. For instance, Giricheva et al. (2004) explored the structures and conformations of 4-fluoroanisole and 3,4-difluoroanisole, finding two planar conformers for 3,4-difluoroanisole with nearly equal amounts, highlighting the subtle conformational dynamics influenced by fluorination and chlorination at specific positions on the aromatic ring (Giricheva et al., 2004).
Spectroscopic Characterization
Yu et al. (2011) investigated the effects of conformation and isotopic substitution on the properties of cis and trans 3-chloro-4-fluoroanisole using resonant two-photon ionization spectroscopy. This research contributes to a deeper understanding of how molecular structure affects electronic transitions and ionization energies, which is crucial for applications in molecular spectroscopy and the development of materials with specific optical properties (Yu et al., 2011).
Chemical Synthesis and Reactivity
Research on the synthesis and reactivity of fluoroanisole derivatives, including those similar to this compound, often focuses on developing new synthetic routes or studying their chemical behavior under various conditions. This knowledge is instrumental in the design and preparation of complex organic molecules for various applications, from materials science to pharmaceuticals. For example, Lawrence et al. (2003) described the synthesis of fluorinated analogues of combretastatin A-4, demonstrating the utility of fluoroanisole derivatives in the synthesis of compounds with potential anticancer activity (Lawrence et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
1,2-dichloro-3-fluoro-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWHJMRXMFRYCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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